1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine

Vue d'ensemble

Description

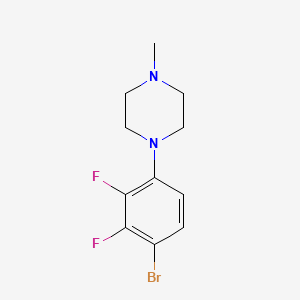

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine is a chemical compound characterized by the presence of a bromine atom, two fluorine atoms, and a piperazine ring

Méthodes De Préparation

The synthesis of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2,3-difluoroaniline and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol.

Catalysts and Reagents: Catalysts like palladium on carbon (Pd/C) and reagents such as sodium hydride (NaH) are commonly used to facilitate the reaction.

Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the phenyl ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids. This reaction is facilitated by the electron-withdrawing difluoro groups, which activate the aromatic ring for coupling.

Example Reaction:

Conditions and Reagents:

| Component | Role | Typical Quantities |

|---|---|---|

| Pd(PPh) | Catalyst | 5 mol% |

| KPO | Base | 2–3 equivalents |

| 1,4-Dioxane/HO | Solvent | 4:1 ratio |

| Aryl boronic acid | Coupling partner | 1–2 equivalents |

Key Findings:

-

Reactions proceed at 90°C under inert gas (argon) with yields exceeding 70% for electron-rich boronic acids .

-

Steric hindrance from ortho-substituted boronic acids reduces coupling efficiency .

Nucleophilic Aromatic Substitution

The activated bromine undergoes substitution with nucleophiles such as amines, alkoxides, or thiols. The difluoro groups enhance the electrophilicity of the aromatic ring.

Example Reaction:

Conditions and Reagents:

| Parameter | Details |

|---|---|

| Temperature | 100–120°C |

| Catalyst | CuI (10 mol%) |

| Solvent | DMF or DMSO |

| Nucleophile | Primary/secondary amines, thiols |

Key Findings:

-

Reactions with piperazine derivatives yield bis(piperazine) products in high regioselectivity .

-

Alkoxy-substituted products require strong bases like NaH for deprotonation .

Comparative Reactivity with Analogues

The reactivity of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine differs significantly from non-fluorinated or mono-fluorinated analogues:

| Compound | Bromine Reactivity (Relative Rate) | Key Influencing Factor |

|---|---|---|

| 1-(4-Bromophenyl)-4-methylpiperazine | Low | No electron-withdrawing groups |

| 1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine | Moderate | Single fluorine activation |

| Target Compound | High | Synergistic activation by two fluorines |

Oxidation and Reduction Pathways

The methylpiperazine moiety undergoes selective transformations under specific conditions:

Applications De Recherche Scientifique

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction : It can undergo oxidation to form oxides or reduction to yield reduced derivatives.

- Coupling Reactions : It plays a role in coupling reactions that generate more complex structures.

These properties make it a valuable building block for chemists working on synthesizing novel compounds with potential applications in pharmaceuticals and materials science.

Research into the biological properties of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine has revealed its potential antimicrobial and anticancer activities.

Antimicrobial Properties

Studies have indicated that the compound exhibits activity against various microbial strains. Its mechanism may involve disrupting cellular membranes or inhibiting essential enzymes within microbial cells, although specific pathways require further investigation.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit key enzymes linked to cancer progression, showing IC50 values comparable to established anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence its biological activity. For instance, certain derivatives have shown enhanced efficacy against cancer cell lines while maintaining low cytotoxicity towards healthy cells .

Pharmaceutical Development

The compound is under investigation for its potential as a pharmaceutical agent . Ongoing research aims to explore its therapeutic applications beyond cancer treatment, including:

- Viral Infections : Recent studies have focused on its efficacy as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Modifications to the piperazine ring have been made to enhance antiviral activity and optimize pharmacokinetic profiles .

- Neurodegenerative Disorders : There is growing interest in evaluating its potential for treating conditions such as Alzheimer's disease, where modulation of specific signaling pathways could provide therapeutic benefits.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within the industry. Its unique chemical properties facilitate the production of specialty chemicals that are essential for various industrial applications.

Case Studies and Research Findings

Several studies highlight the compound's biological implications:

- In Vitro Studies : Research has demonstrated that it can inhibit enzymes involved in cancer progression effectively.

- Structure-Activity Relationship (SAR) : Investigations reveal that specific modifications enhance biological activity.

- Therapeutic Applications : Ongoing evaluations aim to establish its role as a lead compound for drug development targeting diverse diseases.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine can be compared with similar compounds such as:

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine: This compound has a similar structure but differs in the ring system.

(4-Bromo-2,3-difluorophenyl)methanol: This compound has a hydroxyl group instead of a piperazine ring.

1-(4-Bromo-2,3-difluorophenyl)-2-methylpropan-1-ol: This compound has a different alkyl group attached to the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : CHBrFN

- Molecular Weight : Approximately 292.12 g/mol

This compound has been investigated for its inhibitory effects on various enzymes, notably monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are crucial in neurotransmitter metabolism and cholinergic signaling, making them significant targets for neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Studies

Recent studies have shown that derivatives of piperazine, including those similar to this compound, exhibit potent inhibitory effects on MAO-A and MAO-B:

- IC values for MAO-B inhibition were reported in the low micromolar range, indicating significant potency.

- The selectivity index (SI) for MAO-B over MAO-A varies among derivatives but suggests a trend towards selective inhibition which is beneficial for reducing side effects associated with non-selective inhibitors.

Biological Activity Data

| Compound | Target Enzyme | IC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | MAO-B | 0.71 | 56.34 |

| Similar Piperazine Derivative | AChE | 2.26 | 5.92 |

| Another Derivative | BChE | 1.19 | - |

Case Studies

Several case studies have explored the pharmacological implications of compounds related to this compound:

- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress by inhibiting MAO activity, thereby reducing the production of neurotoxic metabolites.

- Cognitive Enhancement : In animal models, piperazine derivatives have shown promise in enhancing cognitive functions through modulation of cholinergic pathways by inhibiting AChE.

- Multi-target Approach : The dual inhibition of both MAO and AChE positions these compounds as potential candidates for treating Alzheimer's disease by addressing multiple pathways involved in the disease's pathology.

Propriétés

IUPAC Name |

1-(4-bromo-2,3-difluorophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2N2/c1-15-4-6-16(7-5-15)9-3-2-8(12)10(13)11(9)14/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIADYNZKISCYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.